Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Overview
Description
“Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217653-34-3 . It has a molecular weight of 284.79 . The IUPAC name for this compound is benzyl (2R)-2-(aminomethyl)-1-piperidinecarboxylate hydrochloride . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H/t13-;/m1./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has shown the synthesis of new pyridine derivatives, which have been evaluated for their antimicrobial activity. These compounds exhibit variable and modest activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Stereoselective Piperidine Synthesis
- Studies have demonstrated the efficacy of oxidative carbon–hydrogen bond functionalizations in forming piperidine structures with good to excellent levels of efficiency and stereocontrol. This process, which reacts N-vinyl amides with certain reagents, showcases a method for synthesizing piperidine derivatives, a class to which Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride belongs (Brizgys, Jung, & Floreancig, 2012).
Molecular Structure and Spectroscopic Studies
- In-depth spectroscopic investigations have been carried out on compounds similar to this compound. These studies provide insights into the molecular structure, chemical reactivity, and potential interactions with biological targets, emphasizing the role of such compounds in developing new therapeutics (Janani et al., 2020).
Allosteric Modulation of Receptors
- Certain novel compounds have been investigated for their pharmacology at the cannabinoid CB1 receptor, showing that they bind allosterically to the receptor and modulate its function. This research hints at the potential of this compound derivatives for modulating receptor activity, with implications for drug discovery and development (Price et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHMFJDSNDLBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662552 | |
Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-44-4 | |
Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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